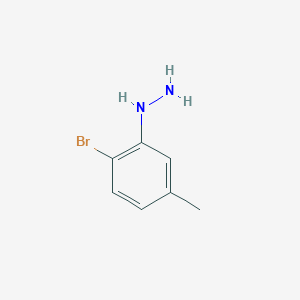

(2-Bromo-5-methylphenyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-5-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-2-3-6(8)7(4-5)10-9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLRVNYCKPTKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401299765 | |

| Record name | (2-Bromo-5-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90084-71-2 | |

| Record name | (2-Bromo-5-methylphenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90084-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-5-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Bromo-5-methylphenyl)hydrazine chemical properties and molecular weight

This technical guide provides a comprehensive analysis of (2-Bromo-5-methylphenyl)hydrazine, a critical organohalide building block used in the synthesis of complex heterocycles for pharmaceutical research.

Content Type: Technical Reference & Experimental Guide Subject: Chemical Properties, Synthesis, and Application in Heterocyclic Chemistry

Executive Summary

(2-Bromo-5-methylphenyl)hydrazine is a disubstituted aryl hydrazine utilized primarily as a precursor in the Fischer Indole Synthesis .[1] Its structural uniqueness lies in the orthogonal reactivity of its substituents: the hydrazine moiety facilitates heterocyclic ring closure, while the ortho-bromo group serves as a pre-installed "handle" for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This dual functionality makes it an invaluable scaffold in the development of serotonin receptor modulators (e.g., triptans) and kinase inhibitors.

Physicochemical Identity & Properties[1][2][3][4]

The compound exists primarily in two forms: the free base and the hydrochloride salt. The salt form is preferred for storage due to its resistance to oxidative degradation.

Table 1: Chemical Specifications

| Property | Data (Free Base) | Data (Hydrochloride Salt) |

| CAS Registry Number | 90084-71-2 | 60481-41-6 |

| IUPAC Name | (2-Bromo-5-methylphenyl)hydrazine | (2-Bromo-5-methylphenyl)hydrazine hydrochloride |

| Molecular Formula | C | C |

| Molecular Weight | 201.07 g/mol | 237.53 g/mol |

| Physical State | Pale yellow/beige solid | Off-white to beige crystalline powder |

| Melting Point | 58–62 °C (Lit.) | 185–190 °C (Decomposes) |

| Solubility | DMSO, Methanol, Ethyl Acetate | Water (Moderate), DMSO, Methanol |

| SMILES | CC1=CC(Br)=C(NN)C=C1 | CC1=CC(Br)=C(NN)C=C1.Cl |

Stability & Storage[6]

-

Oxidation Sensitivity: Aryl hydrazines are prone to air oxidation, forming diazolenes or tars.

-

Storage Protocol: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is significantly more stable than the free base.

Synthetic Production Pathway[7]

The synthesis of (2-Bromo-5-methylphenyl)hydrazine typically follows a classic Diazotization-Reduction sequence starting from the corresponding aniline. This method ensures regiospecificity, preserving the bromine and methyl positions.

Reaction Logic[1][8]

-

Diazotization: 2-Bromo-5-methylaniline is treated with sodium nitrite (NaNO

) in concentrated HCl at low temperatures (0–5 °C) to form the diazonium salt. The low temperature prevents the decomposition of the unstable diazonium intermediate into a phenol. -

Reduction: The diazonium salt is reduced in situ using Stannous Chloride (SnCl

) or Sodium Sulfite (Na

Diagram 1: Synthesis Workflow

Figure 1: The standard synthetic route involves diazotization followed by tin(II)-mediated reduction.[2][3][4][5]

Core Reactivity: The Fischer Indole Synthesis[5][8][9][10]

The primary utility of this hydrazine is the synthesis of 7-bromo-4-methylindoles (or isomers depending on cyclization direction). This reaction is acid-catalyzed and involves a [3,3]-sigmatropic rearrangement.[6]

Mechanism & Experimental Considerations

-

Condensation: The hydrazine reacts with a ketone (e.g., ethyl pyruvate or cyclohexanone) to form a hydrazone.

-

Acid Catalyst: Protic acids (H

SO -

Regioselectivity: The 2-bromo substituent exerts a steric effect. If the ketone is unsymmetrical, the cyclization may favor the less sterically hindered position, but the ortho-bromo group generally forces cyclization to the open ortho position (the C6 position of the phenyl ring), yielding a 7-bromoindole derivative.

Diagram 2: Fischer Indole Mechanism

Figure 2: Mechanistic pathway for converting (2-Bromo-5-methylphenyl)hydrazine into an indole scaffold.[4]

Strategic Utility in Drug Discovery

In medicinal chemistry, the "2-bromo" substituent is not merely a structural feature but a functional handle .

-

Late-Stage Diversification: Once the indole core is formed, the bromine atom at the 7-position (assuming standard cyclization) remains intact. This allows researchers to perform Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) to attach solubilizing groups or pharmacophores after the difficult ring-closing step.

-

Electronic Modulation: The methyl group at the 5-position (becoming C4 or C6 in the indole depending on numbering conventions) adds lipophilicity and electron density, potentially improving the metabolic stability of the final drug candidate.

Safety & Handling (MSDS Summary)

Signal Word: WARNING / DANGER

-

Acute Toxicity: Harmful if swallowed (H302). Hydrazines are generally suspected carcinogens and mutagens.

-

Skin/Eye: Causes severe skin irritation and serious eye irritation (H315, H319). The hydrochloride salt is acidic and corrosive.

-

Sensitization: May cause skin sensitization (allergic reaction) upon repeated exposure.

Emergency Protocol:

-

Inhalation: Move to fresh air immediately.

-

Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. Hydrazines can penetrate skin.

-

Disposal: Must be incinerated in a chemical waste facility equipped with an afterburner and scrubber (nitrogen oxides emission).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12830883, (2-Bromo-5-methylphenyl)hydrazine hydrochloride. Retrieved from [Link]

- Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons. (Classic reference for mechanism).

- Wagaw, S., et al. (1999). "Palladium-Catalyzed Coupling of Aryl Chlorides with Aryl Hydrazines." Journal of the American Chemical Society. (Context for cross-coupling utility).

Sources

- 1. 156941-61-6|(2-Bbromo-4-methylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 2. Preparation method for 2-bromophenylhydrazine - Eureka | Patsnap [eureka.patsnap.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Chemical Structure Analysis of (2-Bromo-5-methylphenyl)hydrazine

Abstract

(2-Bromo-5-methylphenyl)hydrazine is a vital chemical intermediate, primarily utilized as a precursor in the synthesis of complex heterocyclic structures, most notably in the pharmaceutical industry for creating indole derivatives via the Fischer indole synthesis.[1][2] Its precise molecular structure is paramount to the successful synthesis of targeted active pharmaceutical ingredients (APIs). This guide provides a comprehensive, multi-technique approach to the structural elucidation of (2-Bromo-5-methylphenyl)hydrazine, blending foundational theory with practical, field-proven insights. We will explore an integrated analytical workflow, from initial spectroscopic screening to definitive crystallographic confirmation, ensuring the highest degree of scientific integrity and data validation for researchers and drug development professionals.

Introduction: The Strategic Importance of a Precursor

In the landscape of medicinal chemistry, the journey from simple building blocks to complex, life-altering drugs is paved with precise chemical reactions. (2-Bromo-5-methylphenyl)hydrazine holds a significant position in this journey. Its strategic importance lies in its bifunctional nature: the reactive hydrazine group (-NHNH₂) and the substituted aromatic ring. This combination makes it a key reactant in the Fischer indole synthesis, a powerful and widely used method for creating the indole scaffold—a core component in numerous pharmaceuticals, including antimigraine drugs of the triptan class.[1][3]

The bromine and methyl substituents on the phenyl ring are not arbitrary; they provide specific steric and electronic properties and offer further synthetic "handles" for subsequent chemical modifications. Therefore, an unambiguous confirmation of the substitution pattern and overall molecular integrity is a non-negotiable prerequisite for its use in any synthetic campaign. This guide establishes a robust analytical framework to achieve that certainty.

Integrated Analytical Workflow

A confident structural assignment is not the result of a single experiment but a convergence of evidence from multiple, complementary techniques. Each method provides a unique piece of the structural puzzle. The causality behind this workflow is to move from rapid, high-throughput methods that confirm basic properties to more detailed techniques that define connectivity and, finally, to the "gold standard" that reveals the precise three-dimensional arrangement of atoms.

Caption: Integrated workflow for the structural elucidation of (2-Bromo-5-methylphenyl)hydrazine.

Mass Spectrometry: The First Checkpoint

Mass spectrometry (MS) serves as the initial and most crucial checkpoint for verifying the molecular weight and elemental composition. For a brominated compound, it offers a unique, self-validating feature: the isotopic signature of bromine.

Expertise & Causality: The choice of Electron Ionization (EI) is common for small, relatively volatile molecules like this. The key is to look for the molecular ion (M⁺) peak. Bromine exists naturally as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4][5] This results in a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.[4][6]

Predicted Fragmentation: The fragmentation pattern provides a fingerprint of the molecule's structure. Key predicted fragments for (2-Bromo-5-methylphenyl)hydrazine are:

-

Loss of the hydrazine group: Cleavage of the C-N bond can lead to the loss of ·N₂H₃, resulting in a strong peak corresponding to the bromotoluene cation.

-

Loss of methyl radical: Aromatic compounds with alkyl substituents often show fragmentation involving the loss of a methyl radical (·CH₃), followed by rearrangement to a stable tropylium-like ion.[6]

| m/z (Predicted) | Ion Structure/Formula | Significance |

| 200 / 202 | [C₇H₉BrN₂]⁺ | Molecular Ion (M⁺) . The 1:1 intensity ratio is the key validation point for a single bromine atom.[4][5] |

| 185 / 187 | [C₇H₈Br]⁺ | Loss of a nitrogen-containing fragment. |

| 170 / 172 | [C₆H₅Br]⁺ | Loss of the methyl and hydrazine components. |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of toluene-like structures.[6] |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like methanol or dichloromethane.[7]

-

Injection: Inject 1 µL of the solution into a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

GC Separation: Use a standard non-polar column (e.g., DB-5ms) with a temperature gradient (e.g., 50°C to 250°C) to ensure separation from any impurities.

-

MS Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Data Analysis: Examine the total ion chromatogram for the main peak. Analyze the corresponding mass spectrum, paying close attention to the molecular ion region (m/z 200-202) to confirm the M/M+2 bromine isotope pattern.[4][7]

NMR Spectroscopy: Mapping the Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[8] For (2-Bromo-5-methylphenyl)hydrazine, a combination of 1D and 2D NMR experiments provides an unambiguous assignment of every proton and carbon.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the chemical environment of each proton. The substitution pattern on the aromatic ring creates a distinct set of signals.

Expertise & Causality: The bromine atom is an electron-withdrawing group, which deshields nearby protons (shifts them downfield). The methyl group is weakly electron-donating, causing a slight shielding effect (upfield shift). The hydrazine protons (-NH and -NH₂) are often broad due to chemical exchange and their position can vary depending on solvent and concentration.[9]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |

|---|---|---|---|---|

| H-6 | ~7.20 | d (doublet) | J ≈ 2.0 | 1H |

| H-4 | ~6.95 | dd (doublet of doublets) | J ≈ 8.0, 2.0 | 1H |

| H-3 | ~6.80 | d (doublet) | J ≈ 8.0 | 1H |

| -NH- | ~5.30 | br s (broad singlet) | - | 1H |

| -NH₂ | ~3.70 | br s (broad singlet) | - | 2H |

| -CH₃ | ~2.25 | s (singlet) | - | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments.

Expertise & Causality: The carbon atom directly attached to the bromine (C-2) will be significantly shifted upfield due to the heavy atom effect, while also being broader. The other aromatic carbons will appear in the typical 110-150 ppm range.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C-1 (C-NHNH₂) | ~145.0 |

| C-5 (C-CH₃) | ~138.0 |

| C-3 | ~130.0 |

| C-4 | ~122.0 |

| C-6 | ~115.0 |

| C-2 (C-Br) | ~112.0 |

| -CH₃ | ~20.0 |

2D NMR for Corroboration (COSY & HSQC)

While 1D NMR provides a strong hypothesis, 2D NMR provides definitive proof of connectivity.[10]

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds).[11] We would expect to see a cross-peak connecting H-3 and H-4, and another connecting H-4 and H-6, confirming their adjacency on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to.[8] This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its already-assigned proton from the ¹H spectrum.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

1D ¹H Acquisition: Acquire a standard ¹H spectrum. Ensure proper referencing to the residual solvent peak or an internal standard like TMS.

-

1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

2D COSY Acquisition: Run a standard gradient-selected COSY experiment.

-

2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment optimized for one-bond C-H coupling (~145 Hz).

-

Data Processing & Analysis: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Integrate ¹H signals, assign peaks, and use the 2D spectra to build and confirm the molecular fragments.[11]

X-ray Crystallography: The Gold Standard

For absolute and unambiguous structural confirmation, single-crystal X-ray crystallography is the definitive technique.[12][13] It provides a three-dimensional map of electron density, from which the precise positions of all atoms can be determined, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state.[14]

Expertise & Causality: The primary challenge for a small molecule like this is growing a suitable single crystal.[12][15] Hydrazine derivatives can sometimes be challenging due to their polarity and hydrogen bonding capabilities, which can lead to oils or microcrystalline powders. The "self-validating" aspect of this technique comes from the refinement process, where the calculated diffraction pattern from the solved structure is matched against the experimental data, resulting in a low R-factor (a measure of agreement), which indicates a high-quality solution.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The most critical and often trial-and-error step.[15] A common method is slow evaporation. Dissolve the compound to near-saturation in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). Loosely cap the vial and allow the solvent to evaporate over several days.

-

Crystal Selection & Mounting: Identify a single, well-formed crystal (ideally >0.1 mm in all dimensions) under a microscope and mount it on a goniometer head.[14][16]

-

Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen gas (e.g., 100 K) is used to minimize thermal motion. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved (often using direct methods for small molecules) to generate an initial electron density map.[15] An atomic model is built into this map and refined against the experimental data to yield the final, precise structure.

Application Context: The Fischer Indole Synthesis

Understanding the structure of (2-Bromo-5-methylphenyl)hydrazine is critical for predicting and understanding its reactivity in key synthetic transformations like the Fischer indole synthesis.[17][18] The reaction proceeds by first forming a hydrazone with a ketone or aldehyde, followed by an acid-catalyzed[2][2]-sigmatropic rearrangement and cyclization to form the indole ring.[1][2]

Caption: Role of (2-Bromo-5-methylphenyl)hydrazine in the Fischer Indole Synthesis.

The confirmed positions of the bromo and methyl groups directly translate to their positions on the final indole product, which is essential for designing molecules with specific biological activities.

Conclusion

The structural analysis of (2-Bromo-5-methylphenyl)hydrazine is a case study in methodical, evidence-based chemical science. By integrating data from Mass Spectrometry, a full suite of 1D and 2D NMR experiments, and ultimately Single-Crystal X-ray Crystallography, we construct a self-validating system where each result corroborates the others. This rigorous approach ensures that this critical synthetic intermediate meets the exact structural specifications required for its successful application in drug discovery and development, where precision and certainty are paramount.

References

-

Fischer indole synthesis - Wikipedia. (URL: [Link])

-

New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (URL: [Link])

-

Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC. (URL: [Link])

-

X-ray Crystallography - Creative BioMart. (URL: [Link])

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (URL: [Link])

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (URL: [Link])

-

Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. (URL: [Link])

-

Bromo pattern in Mass Spectrometry - YouTube. (URL: [Link])

-

7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. (URL: [Link])

-

How does 2D NMR help to elucidate chemical structure? - ResearchGate. (URL: [Link])

-

X-Ray Crystallography of Chemical Compounds - PMC - NIH. (URL: [Link])

-

Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (URL: [Link])

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: [Link])

-

Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy - Fiveable. (URL: [Link])

-

Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (URL: [Link])

-

X-ray crystallography - Wikipedia. (URL: [Link])

-

Small molecule crystallography - Excillum. (URL: [Link])

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. savemyexams.com [savemyexams.com]

- 5. m.youtube.com [m.youtube.com]

- 6. fiveable.me [fiveable.me]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. researchgate.net [researchgate.net]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. excillum.com [excillum.com]

- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 17. mdpi.com [mdpi.com]

- 18. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of (2-Bromo-5-methylphenyl)hydrazine: A Technical Guide for Process Development

Executive Summary

Compound: (2-Bromo-5-methylphenyl)hydrazine CAS: 132470-34-5 (Free Base) | 60481-41-6 (Hydrochloride Salt) Primary Application: Key intermediate in Fischer Indole Synthesis for heterocyclic drug scaffolds.[1]

This technical guide provides a comprehensive solubility profile for (2-Bromo-5-methylphenyl)hydrazine. Unlike generic datasheets, this document distinguishes critically between the Free Base and Hydrochloride Salt forms—a frequent source of process failure in early-stage development. We provide predicted solubility behaviors based on structure-activity relationships (SAR), validated experimental protocols for precise determination, and solvent selection strategies for synthesis and purification.

Part 1: Structural Analysis & Solubility Prediction

To understand the solubility behavior of this molecule, we must analyze its two distinct chemical states. The presence of the hydrazine moiety (-NHNH

The Two Forms

| Feature | Free Base Form | Hydrochloride Salt Form |

| State | Oil or Low-Melting Solid | Crystalline Solid |

| Polarity | Moderate (Lipophilic Aryl Core) | High (Ionic Character) |

| Dominant Interaction | Van der Waals & H-Bonding | Ion-Dipole |

| LogP (Predicted) | ~2.65 (Hydrophobic) | < 0 (Hydrophilic) |

Theoretical Solubility Profile

Based on the Hansen Solubility Parameters (HSP) for analogous aryl hydrazines, we can categorize solvent compatibility as follows:

A. Free Base Profile

-

High Solubility: Chlorinated solvents (DCM, Chloroform), Polar Aprotic solvents (DMSO, DMF), and Esters (Ethyl Acetate).

-

Moderate Solubility: Alcohols (Ethanol, Methanol) and Ethers (THF, MTBE).

-

Low Solubility: Water (Hydrophobic effect of the bromo-methyl phenyl ring dominates).

-

Recrystallization Candidates: Hexanes/Ethyl Acetate mixtures or cold Ethanol.[2]

B. Hydrochloride Salt Profile

-

High Solubility: Water, Methanol, DMSO, DMF.

-

Moderate Solubility: Ethanol, Isopropanol (often temperature-dependent).

-

Low/Insoluble: Dichloromethane (DCM), Diethyl Ether, Hexanes, Toluene.

-

Recrystallization Candidates: Ethanol/Ether precipitation or Water/Acid cooling.

Part 2: Solvent Selection Strategy (Visualized)

The following decision tree illustrates the logical flow for selecting a solvent system based on your process goal (Reaction vs. Purification).

Figure 1: Solvent selection decision matrix for (2-Bromo-5-methylphenyl)hydrazine processing.

Part 3: Experimental Determination Protocol

Since specific quantitative data (g/L) varies by batch purity and exact crystalline polymorph, empirical determination is required for critical process parameters. Do not rely solely on database values for scale-up.

Protocol: Gravimetric Solubility Screening

Objective: Determine the saturation limit of the compound in candidate solvents at 25°C.

Reagents:

-

(2-Bromo-5-methylphenyl)hydrazine (Target Compound)[3]

-

HPLC Grade Solvents (MeOH, EtOH, DCM, Toluene, Hexane)

-

0.45 µm PTFE Syringe Filters

Workflow:

-

Preparation: Weigh 100 mg of the compound into a 4 mL glass vial.

-

Addition: Add solvent in 100 µL increments, vortexing for 30 seconds between additions.

-

Observation:

-

Instant Dissolution: Solubility > 1000 mg/mL (High).

-

Dissolution after 1 mL: Solubility ~ 100 mg/mL (Moderate).

-

Undissolved after 2 mL: Proceed to Saturation Step.

-

-

Saturation Step (For Low Solubility):

-

Add excess solid to 2 mL solvent.

-

Stir at 25°C for 4 hours.

-

Filter supernatant (0.45 µm).

-

Evaporate a known volume of filtrate to dryness and weigh the residue.

-

-

Calculation:

Part 4: Application in Fischer Indole Synthesis[4]

The primary utility of this hydrazine is the synthesis of 5-methyl-7-bromoindoles. The solubility profile dictates the reaction medium.

The "Solvent Trap"

A common error is attempting to react the HCl salt in non-polar solvents (like Toluene) without a base.

-

Mechanism: The salt is insoluble in Toluene, leading to a heterogeneous slurry and slow kinetics.

-

Correction: Use Acetic Acid (AcOH) or Ethanol as the solvent. The HCl salt is soluble in hot AcOH, which also serves as the acid catalyst required for the [3,3]-sigmatropic rearrangement [1].

Purification of the Hydrazone Intermediate

Before cyclization, the hydrazone intermediate often requires purification.[2]

-

Recommended System: Recrystallization from Ethanol .[4]

-

Why? The hydrazine starting material is highly soluble in ethanol, but the resulting hydrazone (formed with an aldehyde/ketone) is typically less soluble, allowing it to crystallize out upon cooling [2].

Part 5: Safety & Stability (Critical E-E-A-T)

Warning: Aryl hydrazines are notoriously unstable and toxic.

-

Oxidation Sensitivity: The free base oxidizes rapidly in air to form azobenzenes (red/orange impurities).

-

Solubility Implication: Oxidized impurities have drastically different solubility profiles, often "oiling out" and ruining recrystallization attempts.

-

Protocol: Always measure solubility using fresh material or material stored under Argon at -20°C.

-

-

Toxicity: Suspected carcinogen and skin sensitizer.

-

Handling: All solubility testing must occur in a fume hood. Double-gloving (Nitrile) is recommended.

-

-

Thermal Hazard: Do not heat residues to dryness at high temperatures (>50°C) as hydrazines can decompose explosively [3].

References

-

Fischer, E., & Jourdan, F. (1883).[1][5] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft.

-

Mettler Toledo. (2024). Recrystallization Guide: Solvents and Methods.

-

Sigma-Aldrich. (2024). Safety Data Sheet: (2-Bromo-5-methylphenyl)hydrazine hydrochloride.

-

PubChem. (2024). Compound Summary: (2-Bromo-5-methylphenyl)hydrazine.[3]

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.

Sources

An In-depth Technical Guide to (2-Bromo-5-methylphenyl)hydrazine: Synthesis, Applications, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-5-methylphenyl)hydrazine is a substituted aromatic hydrazine that serves as a valuable building block in synthetic organic chemistry. Its unique structural arrangement, featuring a bromine atom and a methyl group on the phenyl ring, offers specific steric and electronic properties that are leveraged in the synthesis of complex heterocyclic structures. Phenylhydrazines, as a class, are critical intermediates in the pharmaceutical and chemical industries, most notably for their role in the Fischer indole synthesis, a cornerstone reaction for creating the indole nucleus found in a vast array of biologically active compounds.[1][2] This guide provides a comprehensive overview of (2-Bromo-5-methylphenyl)hydrazine, its identifiers, synthesis, key reactions, applications in drug discovery, analytical methodologies, and essential safety protocols.

Section 1: Core Identifiers and Physicochemical Properties

Table 1: Chemical Identifiers

| Identifier | (2-Bromo-5-methylphenyl)hydrazine | (2-Bromo-5-methylphenyl)hydrazine hydrochloride |

| CAS Number | 90084-71-2 | 60481-41-6[3] |

| Molecular Formula | C₇H₉BrN₂ | C₇H₁₀BrClN₂[3] |

| Molecular Weight | 201.07 g/mol | 237.53 g/mol [3] |

| MDL Number | MFCD22565108 | MFCD30725802[3] |

Table 2: Estimated Physicochemical Properties

| Property | Value | Source/Justification |

| Physical State | Solid (predicted) | Phenylhydrazines are typically solids at room temperature.[4] |

| Melting Point | Not available | Data for this specific isomer is not published. For comparison, the isomer (2-bromo-4-methylphenyl)hydrazine has a melting point of 86.1°C. |

| Boiling Point | Not available | Data for this specific isomer is not published. For comparison, the isomer (2-bromo-4-methylphenyl)hydrazine has a boiling point of 269°C. |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetic acid); hydrochloride salt is water-soluble. | General solubility characteristics of phenylhydrazines and their salts.[5][6] |

| pKa (Conjugate Acid) | ~4-5 (predicted) | Based on the pKa of similar substituted phenylhydrazinium ions. |

Section 2: Synthesis of (2-Bromo-5-methylphenyl)hydrazine

The synthesis of substituted phenylhydrazines is a well-established process in organic chemistry, typically involving a two-step sequence starting from the corresponding aniline derivative.[7] The general and most common method is the diazotization of the amine followed by reduction of the resulting diazonium salt.

Synthetic Pathway Overview

The synthesis commences with 2-bromo-5-methylaniline. This precursor undergoes diazotization using sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to form a transient diazonium salt. This intermediate is then reduced to the target hydrazine. Various reducing agents can be employed, with sodium sulfite, sodium bisulfite, or stannous chloride being common choices.[7][8] The choice of reducing agent can influence reaction conditions and yield.

Caption: General synthetic workflow for (2-Bromo-5-methylphenyl)hydrazine.

Experimental Protocol (Representative)

This protocol is a representative procedure adapted from established methods for synthesizing substituted phenylhydrazines.[7][8][9] Researchers must conduct their own risk assessment and optimization.

Step 1: Diazotization of 2-Bromo-5-methylaniline

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-bromo-5-methylaniline to a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

-

Continue stirring the resulting diazonium salt solution at 0-5 °C for approximately 30 minutes after the addition is complete.

Step 2: Reduction to (2-Bromo-5-methylphenyl)hydrazine

-

In a separate, larger flask, prepare a solution of the reducing agent (e.g., sodium sulfite or stannous chloride in concentrated HCl) and cool it to below 10 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution with vigorous stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stir for a specified time, which may involve slowly warming to room temperature or gentle heating, depending on the reducing agent used.[7]

-

The work-up procedure typically involves basification of the reaction mixture to precipitate the free hydrazine base, followed by extraction with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or by converting it to the hydrochloride salt by treatment with HCl, followed by recrystallization.

Section 3: Key Reactions and Applications in Drug Development

The primary utility of (2-Bromo-5-methylphenyl)hydrazine in research and development lies in its function as a nucleophile and as a precursor for heterocyclic synthesis.

The Fischer Indole Synthesis

The most prominent application of (2-Bromo-5-methylphenyl)hydrazine is in the Fischer indole synthesis.[1] This reaction involves the condensation of the hydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes an acid-catalyzed intramolecular rearrangement ([6][6]-sigmatropic shift) and cyclization to yield a substituted indole.[2][6] The bromine and methyl substituents on the phenyl ring of the hydrazine are carried through to the final indole product, resulting in 7-bromo-4-methylindoles.

Caption: Workflow of the Fischer Indole Synthesis.

This reaction is exceptionally powerful because the indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals, including antimigraine drugs (triptans), anti-inflammatory agents, and anticancer therapies.[1] The 7-bromo-4-methylindole core produced from this specific hydrazine can be further functionalized, using the bromine atom as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity.

Other Applications

Beyond indole synthesis, phenylhydrazines are versatile reagents:

-

Synthesis of Pyrazoles and Pyrazolones: Reaction with 1,3-dicarbonyl compounds yields substituted pyrazoles, another important heterocyclic motif in drug discovery.

-

Formation of Hydrazones: The condensation with aldehydes and ketones to form hydrazones is not only a key step in the Fischer indole synthesis but also provides access to compounds with their own biological activities, including antimicrobial and anticonvulsant properties.[10]

-

Precursors for Bioactive Molecules: Substituted phenylhydrazines are integral starting materials for a wide range of compounds tested for various therapeutic activities, including fungicidal and antibacterial applications.[10][11]

Section 4: Analytical Methods for Characterization and Quantification

Ensuring the purity of (2-Bromo-5-methylphenyl)hydrazine and quantifying its presence, especially as a residual impurity in final drug substances, requires robust analytical methods. Phenylhydrazines are considered potential genotoxic impurities, necessitating their control at trace levels.[12]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of substituted phenylhydrazines.[5]

-

Reverse-Phase HPLC (RP-HPLC): This is the most common mode, typically using a C18 column. A challenge in analyzing hydrazines by HPLC with UV detection is their often-poor chromophore and potential co-elution with the active pharmaceutical ingredient (API) or other impurities.[12]

-

Pre-Column Derivatization: To overcome these challenges, a pre-column derivatization strategy is frequently employed. The hydrazine is reacted with a reagent that introduces a strong chromophore, shifting the maximum UV absorbance to a longer wavelength (e.g., >400 nm) where interference from the API matrix is minimal.[12] A common derivatizing agent is 4-nitrobenzaldehyde, which reacts with the hydrazine to form a brightly colored hydrazone.

Protocol Outline: HPLC with Pre-Column Derivatization

-

Sample Preparation: Dissolve the sample containing (2-Bromo-5-methylphenyl)hydrazine in a suitable solvent (e.g., diluent used for the mobile phase).

-

Derivatization: Add a solution of the derivatizing agent (e.g., 4-nitrobenzaldehyde in diluent) and an acid catalyst if necessary. Allow the reaction to proceed for a set time at a controlled temperature to ensure complete formation of the hydrazone.

-

Chromatography:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV-Vis detector set to the maximum absorbance wavelength of the derivatized hydrazone (e.g., 416 nm for the 4-nitrobenzaldehyde derivative).[12]

-

-

Quantification: Use an external standard calibration curve prepared from a certified reference standard of (2-Bromo-5-methylphenyl)hydrazine that has undergone the same derivatization procedure.

Mass Spectrometry (MS)

For highly sensitive and specific detection, HPLC coupled with mass spectrometry (LC-MS) is the method of choice.[13]

-

LC-MS/MS: This technique provides excellent selectivity by monitoring specific parent-to-daughter ion transitions (Selected Reaction Monitoring, SRM), effectively eliminating matrix interference.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically effective for protonating the hydrazine or its derivative.

The development of a validated LC-MS method is crucial for confirming the identity of impurities and for quantifying them at the parts-per-million (ppm) level required by regulatory agencies.[13]

Section 5: Safety, Handling, and Storage

Substituted phenylhydrazines and their salts must be handled with appropriate care, as they are classified as hazardous substances. While a specific, comprehensive Safety Data Sheet (SDS) for (2-Bromo-5-methylphenyl)hydrazine is not widely published, data from structurally related compounds provide a strong basis for a conservative safety approach.[14][15][16]

Table 3: Hazard Profile and Handling Precautions

| Category | Description |

| GHS Hazards (Anticipated) | Acute Toxicity, Oral (Category 4): Harmful if swallowed.[15][16]Skin Corrosion/Irritation (Category 2): Causes skin irritation.[14][16]Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[14][16]Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[16] |

| Personal Protective Equipment (PPE) | Engineering Controls: Handle only in a certified chemical fume hood.Eye/Face Protection: Wear chemical safety goggles and/or a face shield.Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes.Respiratory Protection: If dusts may be generated, use a NIOSH-approved respirator with a particulate filter. |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents.[14] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store away from incompatible substances. Some suppliers recommend storage under an inert atmosphere. |

| First Aid | If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[15]If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[14]If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

(2-Bromo-5-methylphenyl)hydrazine is a key synthetic intermediate whose value is primarily derived from its utility in constructing complex heterocyclic systems, particularly indoles via the Fischer synthesis. Its specific substitution pattern offers a route to 7-bromo-4-methylindoles, which are versatile precursors for further chemical elaboration in drug discovery programs. A thorough understanding of its synthesis, reactivity, analytical characterization, and safe handling is essential for any researcher or scientist intending to utilize this compound. The methodologies and principles outlined in this guide provide a solid foundation for its effective and safe application in the laboratory and beyond.

References

-

Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC Method. (2024). RASĀYAN Journal of Chemistry. Available at: [Link]

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

-

Wang, L., et al. (2018). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods, 10(32), 3956-3963. Available at: [Link]

-

Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345-2355. Available at: [Link]

- Nanjappan, S. (n.d.). Fischer Indole Synthesis. In Name Reactions in Organic Synthesis (pp. 522-524). Cambridge University Press.

-

Li, J., et al. (2018). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Proceedings of the 2018 4th International Conference on Biological and Medical Sciences (ICBMS 2018). Available at: [Link]

- Preparation method for 2-bromophenylhydrazine hydrochloride. (2013). Google Patents. CN103387514A.

-

Preparation method for 2-bromophenylhydrazine. (2008). Eureka | Patsnap. CN101148420A. Available at: [Link]

- Preparation method for 2-bromophenylhydrazine. (2008). Google Patents. CN101148420A.

-

[(2-bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride | CAS 1803605-83-5. (n.d.). American Elements. Retrieved February 20, 2026, from [Link]

- SAFETY DATA SHEET: 2-Bromo-5-methylpyridine. (2025). Fisher Scientific.

-

Phenylhydrazine. (n.d.). Organic Syntheses. Coll. Vol. 1, p.442 (1941); Vol. 2, p.85 (1922). Available at: [Link]

-

Toxicological Profile for Diethyl Phthalate. (1995). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts. (2019). Google Patents. US20190152896A1.

-

Wang, C., et al. (2018). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PeerJ, 6, e5922. Available at: [Link]

-

Shitu, A., et al. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Chemistry, 6(4), 81. Available at: [Link]

-

2-Bromo-5-hydrazinylpyridine. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

- Phthalate esters: Environment tier II assessment. (2019). Australian Government Department of Health.

- SAFETY DATA SHEET: Eco Solvent Cyan Ink. (n.d.). STS Inks.

- SAFETY DATA SHEET: Diethyl phthal

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 60481-41-6 | MFCD30725802 | (2-Bromo-5-methyl-phenyl)-hydrazine; hydrochloride | acints [acints.com]

- 4. (2-Bromo-5-fluorophenyl)hydrazine hydrochloride | 60481-35-8 [sigmaaldrich.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Preparation method for 2-bromophenylhydrazine - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. scitepress.org [scitepress.org]

- 14. fishersci.com [fishersci.com]

- 15. fluorochem.co.uk [fluorochem.co.uk]

- 16. 2-Bromo-5-hydrazinylpyridine | C5H6BrN3 | CID 52908344 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity profile of halogenated aryl hydrazines in organic synthesis

An In-Depth Technical Guide to the Reactivity Profile of Halogenated Aryl Hydrazines in Organic Synthesis

Introduction: The Versatile Role of Halogenated Aryl Hydrazines

Halogenated aryl hydrazines are a class of organic compounds characterized by a hydrazine moiety (-NHNH₂) attached to an aromatic ring that also bears one or more halogen atoms (F, Cl, Br, I). These molecules serve as powerful and versatile building blocks in modern organic synthesis, primarily owing to the unique interplay between the nucleophilic hydrazine group and the electronically and sterically influential halogen substituent. Their significance is firmly rooted in their utility as precursors for a vast array of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals, agrochemicals, and functional materials.[1][2]

The reactivity of a halogenated aryl hydrazine is not monolithic; it is a nuanced profile governed by three key factors:

-

The Hydrazine Moiety: As a potent nucleophile, it is the primary site for reactions such as condensation with carbonyls and C-N cross-coupling.

-

The Aromatic Ring: It provides the scaffold and influences the reactivity of the attached functional groups through its electronic landscape.

-

The Halogen Substituent: This is the critical modulator. It can act as an electron-withdrawing group, a sterically hindering entity, a directing group for subsequent reactions, or a reactive handle for cross-coupling transformations.

This guide provides a detailed exploration of the reactivity profile of these reagents, focusing on the mechanistic underpinnings of their most critical transformations and offering practical, field-proven insights for their application in research and development.

Part 1: The Fischer Indole Synthesis: A Cornerstone Reaction

The Fischer indole synthesis, discovered in 1883, remains one of the most reliable and widely used methods for constructing the indole nucleus.[3][4] The reaction involves the acid-catalyzed cyclization of an aryl hydrazine with an aldehyde or ketone.[5]

Mechanism and the Halogen's Influence

The established mechanism proceeds through several key steps:

-

Hydrazone Formation: The aryl hydrazine condenses with the carbonyl compound to form a hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[2][2]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step, where a C-C bond is formed.

-

Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form an aminal.

-

Ammonia Elimination: The final step is the elimination of ammonia to yield the aromatic indole ring.[4][5]

The presence of a halogen on the aryl ring significantly impacts the electronics of the system. As electron-withdrawing groups, halogens decrease the electron density on the aryl nitrogen (N1), which can influence the rate of the[2][2]-sigmatropic rearrangement. The position of the halogen also dictates the regiochemical outcome of the cyclization, determining the final substitution pattern on the indole ring.

Caption: Key stages of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 6-Chloro-2-methylindole

This protocol outlines the synthesis of a halogenated indole from 4-chlorophenylhydrazine hydrochloride and acetone.

Materials:

-

4-chlorophenylhydrazine hydrochloride (1 eq.)

-

Acetone (1.5 eq.)

-

Glacial Acetic Acid (as solvent)

-

Zinc Chloride (ZnCl₂, catalyst, 0.5 eq.)

Procedure:

-

Hydrazone Formation: To a solution of 4-chlorophenylhydrazine hydrochloride in glacial acetic acid, add acetone dropwise at room temperature. Stir the mixture for 1 hour. The formation of the hydrazone can be monitored by TLC.

-

Cyclization: Add anhydrous zinc chloride to the reaction mixture in one portion. Heat the mixture to reflux (approx. 118°C) and maintain for 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. A solid precipitate will form.

-

Isolation: Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid and inorganic salts.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to afford pure 6-chloro-2-methylindole.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The halogen atom on the aryl ring is not merely a passive substituent; it is a powerful handle for forming new carbon-carbon and carbon-nitrogen bonds via transition metal catalysis. This dual reactivity makes halogenated aryl hydrazines exceptionally valuable in combinatorial chemistry and drug discovery.

A. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[6][7] This reaction is pivotal in two respects for halogenated aryl hydrazines:

-

Synthesis of Aryl Hydrazines: It provides a direct route to synthesize aryl hydrazines by coupling an aryl halide with hydrazine itself.[1][8] This method avoids the traditional diazotization-reduction sequence, which often involves harsh conditions and explosive intermediates.[1][2]

-

Synthesis of N,N'-Diarylhydrazines: A pre-formed halogenated aryl hydrazine can be coupled with another aryl halide to produce unsymmetrical N,N'-diarylhydrazines, which are valuable synthetic intermediates.[9]

Catalytic Cycle and Mechanistic Insights: The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates the hydrazine. A base facilitates the deprotonation of the coordinated hydrazine, leading to a hydrazido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[1][2] Kinetic studies have shown that the rate-limiting step is often the deprotonation of the hydrazine bound to the arylpalladium(II) complex.[1][10]

Caption: Catalytic cycle for C-N bond formation.

Table 1: Representative Conditions for Buchwald-Hartwig Coupling with Hydrazine

| Aryl Halide (Ar-X) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Chlorotoluene | Pd₂(dba)₃ / CyPF-tBu | KOH | t-Amyl alcohol | 100 | 95 | [1] |

| 1,4-Dichlorobenzene | [Pd(o-tolyl)₃]₂ / CyPF-tBu | KOH | t-Amyl alcohol | 100 | 91 | [1] |

| 2-Chloropyridine | Pd₂(dba)₃ / CyPF-tBu | KOH | t-Amyl alcohol | 100 | 97 | [1] |

| 4-Bromoanisole | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 88 | [2] |

B. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, forming a new C-C bond.[11][12] For halogenated aryl hydrazines, the C-X bond serves as the electrophilic site, allowing for the introduction of a new aryl, vinyl, or alkyl group. This transformation is exceptionally powerful for building complex molecular scaffolds while preserving the synthetically useful hydrazine moiety for subsequent reactions, such as heterocycle formation.

Catalytic Cycle and Mechanistic Insights: The cycle mirrors other cross-coupling reactions.[11][13]

-

Oxidative Addition: A Pd(0) species inserts into the C-X bond of the halogenated aryl hydrazine. The reactivity order is typically I > Br > Cl >> F.

-

Transmetalation: The organic group from the activated organoboron reagent (e.g., a boronate complex formed with a base) is transferred to the palladium center.[12]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the C-C bond and regenerating the Pd(0) catalyst.

The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions, such as protodeboronation of the boronic acid or hydrodehalogenation of the starting material.[14]

Caption: Catalytic cycle for Suzuki C-C bond formation.

Part 3: Synthesis of Other Key Heterocycles

Beyond indoles, halogenated aryl hydrazines are precursors to a wide variety of other important heterocyclic systems. The halogen can be carried through the synthesis to serve as a handle for later-stage functionalization.

Pyrazoles and Pyrazolines

The reaction of aryl hydrazines with 1,3-dicarbonyl compounds is a classic and highly efficient method for synthesizing pyrazoles. Similarly, α,β-unsaturated ketones react to form pyrazolines, which can be subsequently oxidized to pyrazoles. The halogen on the aryl ring remains intact, providing a site for further diversification of the final product. For instance, a 4-chloropyrazole derivative can be synthesized via a direct cyclization/chlorination strategy using TCCA (trichloroisocyanuric acid) as both an oxidant and chlorinating agent.[15]

Thiadiazoles and Triazoles

Halogenated aryl hydrazines can be converted into reactive intermediates like hydrazonoyl halides, which are versatile precursors for five-membered heterocycles.[16][17] For example, cyclization of aryl hydrazones with aryl isothiocyanates in the presence of elemental sulfur can yield 2-imino-1,3,4-thiadiazoles.[18] These reactions tolerate a wide range of functionalities, including halogens on the aryl ring.[18]

References

- Barbe, G. & Stradiotto, M. (2010). Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine.

-

Wang, J. Y., Choi, K., Zuend, S. J., Borate, K., & Hartwig, J. F. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition, 60(1), 399-408. Available at: [Link]

-

Wang, J. Y., Choi, K., Zuend, S. J., Borate, K., & Hartwig, J. F. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition. Available at: [Link]

-

Hartwig Group. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. University of California, Berkeley. Available at: [Link]

-

Various Authors. (2022). Advances in the Synthesis of Heterocycles with Two and Three Heteroatoms using Hydrazonoyl Halides. ResearchGate. Available at: [Link]

-

Wentland, M. P., et al. (2022). A Halogen-Atom Transfer (XAT)-Based Approach to Indole Synthesis Using Aryl Diazonium Salts and Alkyl Iodides. Organic Letters, 24(43), 7979–7983. Available at: [Link]

-

Huynh, T. N., et al. (2024). Elemental Sulfur Promoted Cyclization of Aryl Hydrazones and Aryl Isothiocyanates Yielding 2-Imino-1,3,4-thiadiazoles. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]

-

Abdelhamid, A. O., et al. (2014). Synthesis and characterization of novel heterocycles based on tetrazine and hydrazonoyl halides. European Journal of Chemistry, 5(2), 316-321. Available at: [Link]

-

Li, J., et al. (2023). Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. The Journal of Organic Chemistry, 88(1), 473–484. Available at: [Link]

-

Li, Y., et al. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 28(19), 6794. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Various Authors. (2022). Cyclization of Arylhydrazones of Cross-Conjugated Enynones: Synthesis of Luminescent Styryl-1Н-pyrazoles and Propenyl-1Н-pyrazoles. ResearchGate. Available at: [Link]

-

Various Authors. (2018). Palladium-catalyzed Suzuki cross-coupling of N′-tosyl arylhydrazines. ResearchGate. Available at: [Link]

-

Plummer, S. & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Available at: [Link]

-

Various Authors. (2003). Cyclization reactions of hydrazones induced by isocyanates. Syntheses of 1,3,4-thiadiazoline and 1,2,4-triazoline derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

Sources

- 1. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]

- 15. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and characterization of novel heterocycles based on tetrazine and hydrazonoyl halides | European Journal of Chemistry [eurjchem.com]

- 18. pubs.acs.org [pubs.acs.org]

Stability of (2-Bromo-5-methylphenyl)hydrazine free base vs hydrochloride salt

Free Base vs. Hydrochloride Salt

Executive Summary

In the development of indoles and heterocyclic pharmaceuticals, (2-Bromo-5-methylphenyl)hydrazine serves as a critical scaffold, particularly for Fischer indole synthesis. However, its utility is governed by a stark stability dichotomy between its Free Base and Hydrochloride (HCl) Salt forms.

-

The Free Base (CAS: 752200-75-2) is thermodynamically unstable, prone to rapid oxidative degradation via radical pathways upon exposure to air or light. It typically exists as an oil or low-melting solid that darkens within hours.

-

The Hydrochloride Salt (CAS: 214915-80-7) is the kinetically trapped, stable crystalline form. Protonation of the hydrazine moiety significantly elevates the oxidation potential, allowing for long-term storage at 2–8°C.

Recommendation: For all storage and transport purposes, the HCl salt is mandatory. The free base should only be generated in situ or immediately prior to use under inert atmosphere.

Chemical Fundamentals & Electronic Profile

The stability difference is rooted in the electronic availability of the hydrazine nitrogen atoms.

-

Structure: The molecule features a hydrazine group (

) attached to a phenyl ring substituted with a Bromine at the ortho position (C2) and a Methyl group at the meta position (C5). -

Electronic Effects:

-

5-Methyl Group: Weakly electron-donating (+I effect), slightly increasing the electron density on the ring and the hydrazine nitrogens, thereby increasing susceptibility to oxidation.

-

2-Bromo Group: Inductively electron-withdrawing (-I) but capable of resonance donation (+R). However, its primary impact here is steric . The bulky bromine atom forces the hydrazine group out of planarity with the benzene ring, potentially reducing conjugation but not sufficiently to prevent oxidation.

-

The Instability Mechanism (Free Base)

The free base possesses a lone pair on the

Key Degradation Pathway:

-

Initiation: Trace metal ions (e.g.,

) or light catalyze the formation of a hydrazyl radical. -

Propagation: The radical reacts with

to form superoxides and diazenes ( -

Termination: Diazenes disproportionate or oxidize further to form azobenzenes (colored impurities) or decompose to the parent arene (1-bromo-4-methylbenzene) via nitrogen extrusion.

Mechanistic Visualization

The following diagrams illustrate the degradation pathway of the free base compared to the stabilization provided by the HCl salt.

Diagram 1: Oxidation vs. Stabilization Pathways

Caption: The free base (red) is susceptible to radical oxidation. Protonation (green) locks the lone pair, effectively shutting down the SET oxidation pathway.

Comparative Stability Data

The following table summarizes the physical and chemical distinctions.

| Feature | Free Base | Hydrochloride Salt |

| CAS Number | 752200-75-2 | 214915-80-7 |

| Physical State | Low-melting solid or viscous oil | Crystalline Solid (White/Off-white) |

| Oxidation Potential | High (Air sensitive) | Low (Air stable) |

| Color Change | Turns brown/red within hours in air | Stable white powder (Years at 4°C) |

| Storage Requirement | -20°C, under Argon/Nitrogen | 2–8°C, Desiccated, Dark |

| Hygroscopicity | Low | Moderate to High (Protect from moisture) |

| Solubility | DCM, EtOAc, Ether, Alcohols | Water, DMSO, Methanol (warm) |

Experimental Protocols

4.1. Salt Formation (Stabilization Protocol)

If you have synthesized the free base (e.g., via reduction of a diazonium salt), convert it to the HCl salt immediately for storage.

-

Dissolution: Dissolve the crude free base oil in a minimal amount of diethyl ether or ethyl acetate.

-

Acidification: Cool the solution to 0°C in an ice bath. Slowly add 4M HCl in dioxane or concentrated HCl (37%) dropwise with vigorous stirring.

-

Note: Anhydrous HCl in ether/dioxane is preferred to maximize yield.

-

-

Precipitation: The white hydrochloride salt will precipitate almost instantly.

-

Filtration: Filter the solid under vacuum (inert atmosphere preferred).

-

Washing: Wash the filter cake with cold ether to remove organic impurities (unreacted diazonium byproducts).

-

Drying: Dry under high vacuum over

to remove traces of water and excess acid.

4.2. Free-Basing (Usage Protocol)

Critical: Do not store the free base. Perform this step immediately before the downstream reaction (e.g., Fischer Indole).

Note: Many Fischer Indole syntheses can proceed directly using the HCl salt if the solvent system allows (e.g., acetic acid or ethanol with a catalytic acid).

-

Suspension: Suspend the (2-Bromo-5-methylphenyl)hydrazine HCl salt in EtOAc or DCM.

-

Neutralization: Add a saturated solution of

or 1M NaOH. -

Extraction: Stir until the solid dissolves and two clear layers form. Separate the organic layer.[1]

-

Drying: Dry the organic layer over anhydrous

for <10 minutes. -

Concentration: Evaporate the solvent in vacuo at low temperature (<30°C).

-

Usage: Dissolve the resulting oil immediately in the reaction solvent.

4.3. Stability-Indicating HPLC Method

To verify the purity of the salt after long-term storage, use the following method.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (oxidized azo species absorb strongly here).

-

Pass Criteria: Purity > 98%; absence of late-eluting colored azo-dimers.

Decision Workflow for Researchers

Use this logic flow to determine the appropriate handling of the compound.

Caption: Workflow optimizing stability. Direct use of the salt is preferred whenever synthetic conditions permit.

References

-

Sigma-Aldrich. (5-Bromo-2-methylphenyl)hydrazine hydrochloride Product Sheet. CAS 214915-80-7. Retrieved from

-

Ragnarsson, U. (2001). Synthetic methodology for the preparation of arylhydrazines. Chemical Society Reviews, 30(4), 205-213. Link

- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Standard text regarding the use of hydrazine salts vs bases in indole synthesis).

-

Echemi. 2-Bromo-5-fluorophenylhydrazine HCl SDS (Analogous Safety Data). Retrieved from

-

PharmaOffer. Hydrochloride vs Base: The Guide to API Forms. (General principles of salt stability). Retrieved from

Sources

Methodological & Application

Application Note: High-Purity Preparation of 4-Bromo-7-Methylindole via Regioselective Fischer Synthesis

Abstract & Application Scope

The 4-bromo-7-methylindole scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents where the C4-halogen serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This application note details a robust, scalable protocol for synthesizing 4-bromo-7-methylindole using (5-bromo-2-methylphenyl)hydrazine as the key precursor. Unlike direct electrophilic halogenation of indoles, which often suffers from poor regioselectivity (giving mixtures of 4-, 5-, and 6-bromo isomers), the Fischer indole synthesis allows for precise structural control by pre-installing substituents on the hydrazine aromatic ring.

Key Advantages of This Protocol

-

Regiocontrol: Exploits steric blocking at the ortho-methyl position to force cyclization exclusively at the desired carbon.

-

Scalability: Utilizes robust intermediates (indole-2-carboxylates) that are easily purified via crystallization, avoiding tedious column chromatography.

-

Versatility: The C4-bromide is preserved intact, ready for downstream diversification.

Retrosynthetic Analysis & Regiochemistry

The success of this synthesis relies on the "ambident" nature of the hydrazine precursor. In meta-substituted phenylhydrazines, cyclization can occur at two ortho positions, leading to isomeric mixtures. However, by selecting (5-bromo-2-methylphenyl)hydrazine , the C2 position is blocked by a methyl group. This forces the [3,3]-sigmatropic rearrangement to occur exclusively at C6, yielding the 4,7-substitution pattern on the indole core.

Pathway Logic Visualization

Figure 1: Retrosynthetic logic demonstrating how the ortho-methyl group directs regioselectivity.

Experimental Protocols

Phase 1: Preparation of (5-Bromo-2-methylphenyl)hydrazine Hydrochloride

Note: While this hydrazine is commercially available, in-house preparation ensures freshness and purity, which is critical for the Fischer reaction.

Reagents:

-

5-Bromo-2-methylaniline (1.0 eq)

-

Sodium Nitrite (

) (1.1 eq) -

Tin(II) Chloride Dihydrate (

) (2.5 eq) OR Sodium Sulfite ( -

Conc. HCl

Protocol:

-

Diazotization: Suspend 5-bromo-2-methylaniline (18.6 g, 100 mmol) in conc. HCl (50 mL) and water (50 mL). Cool to -5°C using an ice/salt bath.

-

Add a solution of

(7.6 g, 110 mmol) in water (20 mL) dropwise, maintaining internal temperature -

Reduction: Transfer the cold diazonium solution slowly into a pre-cooled (-5°C) solution of

(56.4 g, 250 mmol) in conc. HCl (50 mL). Caution: Exothermic reaction. -

Precipitation: Stir at 0°C for 2 hours, then allow to warm to room temperature. The hydrazine hydrochloride salt will precipitate as a beige/white solid.

-

Isolation: Filter the solid, wash with cold brine and diethyl ether. Dry under vacuum.[1]

-

Yield Target: 85-90%

-

Storage: Store under Argon at 4°C. Hydrazines oxidize rapidly in air.

-

Phase 2: Fischer Cyclization to Ethyl 4-bromo-7-methylindole-2-carboxylate

Direct cyclization with aldehydes (like acetaldehyde) is prone to polymerization. We utilize the Japp-Klingemann modification approach using ethyl pyruvate to form a stable indole ester first.

Reagents:

-

(5-Bromo-2-methylphenyl)hydrazine HCl (1.0 eq)[2]

-

Ethyl Pyruvate (1.1 eq)

-

Polyphosphoric Acid (PPA) (Solvent/Catalyst) OR

/Ethanol

Protocol:

-

Hydrazone Formation: Dissolve the hydrazine salt (23.7 g, 100 mmol) in Ethanol (200 mL). Add Ethyl Pyruvate (12.8 g, 110 mmol) and 1 mL conc.

. Reflux for 1 hour. -

Cool to RT. The hydrazone intermediate often precipitates. If not, evaporate solvent.

-

Cyclization (The Fischer Step):

-

Method A (Preferred for scale): Mix the crude hydrazone with Polyphosphoric Acid (PPA, ~100 g).

-

Heat to 100-110°C with vigorous mechanical stirring.

-

Monitor: The reaction typically completes in 2-3 hours. Watch for the cessation of gas evolution (

byproduct, trapped as ammonium salt).

-

-

Quench: Pour the hot reaction mixture onto crushed ice (500 g) with stirring. The indole ester will precipitate as a solid.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water.

-

Key QC Point: Check NMR for the disappearance of the hydrazone -CH=N- proton.

-

Phase 3: Hydrolysis and Decarboxylation

This two-step sequence removes the C2-ester directing group to yield the final 4-bromo-7-methylindole.

Reagents:

-

NaOH (2M aqueous)

-

Copper powder (Catalyst)[3]

-

Quinoline (High-boiling solvent)

Protocol:

-

Saponification: Suspend the indole ester (10 g) in Ethanol (50 mL) and add 2M NaOH (50 mL). Reflux for 2 hours until the solution becomes clear.

-

Acidify with 1M HCl to pH 2. The 4-bromo-7-methylindole-2-carboxylic acid will precipitate.[4] Filter and dry. (Melting Point Check: ~196-198°C).[4]

-

Decarboxylation:

-

Workup: Cool to RT. Dilute with Ethyl Acetate (200 mL). Wash with 1M HCl (3x 100 mL) to remove Quinoline (critical step). Wash with brine, dry over

, and concentrate. -

Final Purification: Flash chromatography (Hexanes/EtOAc 9:1) or sublimation.

Data Summary & Troubleshooting

Process Efficiency Table

| Step | Reaction | Key Reagent | Typical Yield | Critical Parameter |

| 1 | Hydrazine Formation | 88% | Temp < 0°C during diazotization | |

| 2 | Fischer Cyclization | Ethyl Pyruvate / PPA | 75% | Mechanical stirring of viscous PPA |

| 3 | Saponification | NaOH / EtOH | 95% | Complete hydrolysis before acidifying |

| 4 | Decarboxylation | Cu / Quinoline | 65-70% | Efficient removal of Quinoline in workup |

Troubleshooting Guide

-

Low Yield in Cyclization: If PPA is too viscous, use "Eaton's Reagent" (7.7 wt%

in Methanesulfonic acid) as a lower-viscosity alternative that operates at ambient temperature or mild heat. -

Regioisomer Contamination: If 6-bromo-7-methylindole is observed, the starting aniline was likely impure (containing 4-bromo-3-methylaniline). Verify precursor purity by GC-MS.

-

Quinoline Residue: Quinoline is difficult to remove. If HCl washes fail, use steam distillation to remove the indole product from the quinoline residue.

Reaction Workflow Diagram

Figure 2: Step-by-step synthetic workflow from aniline precursor to final indole.

References

- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

-

Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

-

Zhao, D., et al. (2007). "Synthesis of 5-bromo-7-methylindole via Fischer Cyclization." US Patent 2007/0232600 A1. (Describes the specific hydrazine route for methyl/bromo substituted indoles). Link

-

Campos, K. R., et al. (2004). "Development of a Practical Synthesis of a 4-Bromoindole Derivative." Organic Process Research & Development, 8(2), 236–242. (Optimized decarboxylation conditions). Link

-

Sigma-Aldrich. "Product Specification: (5-Bromo-2-methylphenyl)hydrazine hydrochloride." Link

Sources

- 1. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]

- 2. Page loading... [guidechem.com]

- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields with (2-Bromo-5-methylphenyl)hydrazine